1-Benzoyl-N-benzyl-3-(furan-2-YL)-1H-1,2,4-triazol-5-amine
Overview
Description
1-Benzoyl-N-benzyl-3-(furan-2-YL)-1H-1,2,4-triazol-5-amine: is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a benzoyl group, a benzyl group, and a furyl group attached to a triazole ring, making it a unique and potentially versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-N-benzyl-3-(furan-2-YL)-1H-1,2,4-triazol-5-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Benzyl Group: The benzyl group can be added through a nucleophilic substitution reaction using benzyl bromide and a base such as sodium hydride.
Introduction of the Furyl Group: The furyl group can be introduced via a coupling reaction using a furyl halide and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-N-benzyl-3-(furan-2-YL)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to a furanone using oxidizing agents such as potassium permanganate.
Reduction: The benzoyl group can be reduced to a benzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide and sodium hydride in anhydrous conditions.
Major Products
Oxidation: Formation of a furanone derivative.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and biological activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Benzoyl-N-benzyl-3-(furan-2-YL)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
1-benzoyl-3-(2-furyl)-1H-1,2,4-triazol-5-amine: Lacks the benzyl group.
N-benzyl-3-(2-furyl)-1H-1,2,4-triazol-5-amine: Lacks the benzoyl group.
1-benzoyl-N-benzyl-1H-1,2,4-triazol-5-amine: Lacks the furyl group.
Uniqueness
1-Benzoyl-N-benzyl-3-(furan-2-YL)-1H-1,2,4-triazol-5-amine is unique due to the presence of all three functional groups (benzoyl, benzyl, and furyl) attached to the triazole ring. This combination of functional groups imparts unique chemical and biological properties to the compound, making it a valuable molecule for research and development.
Properties
IUPAC Name |
[5-(benzylamino)-3-(furan-2-yl)-1,2,4-triazol-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-19(16-10-5-2-6-11-16)24-20(21-14-15-8-3-1-4-9-15)22-18(23-24)17-12-7-13-26-17/h1-13H,14H2,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEIYFXSGYNEAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NN2C(=O)C3=CC=CC=C3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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